molecular formula C7H13NO2 B6203027 6-(hydroxymethyl)-6-methylpiperidin-2-one CAS No. 127274-93-5

6-(hydroxymethyl)-6-methylpiperidin-2-one

Cat. No.: B6203027
CAS No.: 127274-93-5
M. Wt: 143.2
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Description

6-(Hydroxymethyl)-6-methylpiperidin-2-one is a piperidinone-based organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This chemical serves as a versatile building block and intermediate in advanced organic synthesis and medicinal chemistry research. Its structure, featuring a lactam ring and a hydroxymethyl functional group, makes it a valuable scaffold for constructing more complex molecules, such as the synthesis of indolizidine amino acid surrogates that replicate ideal peptide turn geometry . Researchers utilize this compound in the development of potential dipeptide surrogates, which have shown relevance in biomedical applications, including the study of prostaglandin-F2α receptor modulators . As a high-value intermediate, it is particularly useful in projects aimed at drug discovery and the synthesis of biologically active compounds. This product is intended for research and development purposes in a laboratory setting only. It is not classified as a drug or approved for any form of human, veterinary, or household use .

Properties

CAS No.

127274-93-5

Molecular Formula

C7H13NO2

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Hydroxymethyl 6 Methylpiperidin 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Piperidin-2-one Scaffold

Retrosynthetic analysis of 6-(hydroxymethyl)-6-methylpiperidin-2-one reveals several strategic disconnections for constructing the piperidin-2-one scaffold. The primary bond cleavages to consider are the amide bond (C-N) and various carbon-carbon bonds within the six-membered ring.

One common strategy involves disconnecting the amide bond, leading to a δ-amino acid or its ester equivalent as a linear precursor. This approach is advantageous as it allows for the late-stage formation of the lactam ring. Another key disconnection is at the C5-C6 bond, which could arise from a Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester. Alternatively, breaking the C2-C3 bond suggests a Dieckmann condensation of a diester-amine precursor.

A particularly effective disconnection for this target molecule is between the nitrogen and the C6 carbon, suggesting a precursor that can undergo an intramolecular reductive amination. chim.itresearchgate.netnih.gov This strategy is well-suited for creating the 6,6-disubstituted pattern.

Classical and Modern Approaches to the Construction of the 6-Substituted Piperidin-2-one Ring System

The construction of the 6-substituted piperidin-2-one ring system can be achieved through a variety of classical and modern synthetic methods.

Classical Methods:

Beckmann Rearrangement: This classical reaction involves the acid-catalyzed rearrangement of a cyclohexanone (B45756) oxime to a caprolactam. derpharmachemica.comacs.orgwikipedia.orgorganic-chemistry.org For the synthesis of 6-substituted piperidin-2-ones, a correspondingly substituted cyclohexanone oxime would be required. The regioselectivity of the rearrangement is a critical factor, as the group anti-periplanar to the oxime's hydroxyl group migrates. wikipedia.org Various reagents can be used to catalyze the rearrangement, including strong acids like sulfuric acid and phosphorus pentachloride, as well as milder reagents like tosyl chloride. wikipedia.orgorganic-chemistry.org

Schmidt Reaction: The Schmidt reaction provides a direct route to lactams from cyclic ketones by treatment with hydrazoic acid in the presence of a strong acid. nih.govpublish.csiro.aulibretexts.org This method can be applied to a substituted cyclohexanone to yield the desired 6-substituted piperidin-2-one. The reaction proceeds through the addition of hydrazoic acid to the ketone, followed by a rearrangement with loss of dinitrogen. The migratory aptitude of the adjacent carbon atoms influences the regiochemical outcome. publish.csiro.au

Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be employed to form the piperidin-2-one ring. The precursor would be a δ-amino diester, which upon treatment with a base, cyclizes to form a β-keto ester that can be subsequently decarboxylated to the desired lactam. dtic.mil

Modern Methods:

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of cyclic compounds, including lactams. nih.govnih.govorgsyn.orgyoutube.com This method involves the use of a ruthenium or molybdenum catalyst to cyclize a diene precursor. For this compound, a suitable diene would possess the necessary substituents and a nitrogen atom that becomes part of the final lactam ring. The choice of catalyst and reaction conditions is crucial to achieve high yields and avoid side reactions. nih.gov

Palladium-Catalyzed Carbonylation: These methods involve the palladium-catalyzed insertion of carbon monoxide into a suitable precursor, such as an unsaturated amine, to form the lactam ring.

Reductive Amination/Cyclization Cascade: This one-pot reaction involves the formation of an imine from a keto acid or ester and an amine, followed by in situ reduction and cyclization to the lactam. researchgate.netnih.gov This strategy is highly efficient for constructing substituted piperidinones.

Asymmetric and Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiopure this compound is of particular importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies can be employed to achieve this.

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgyoutube.comstudysmarter.co.uk These natural products can serve as starting materials for the synthesis of more complex chiral molecules, including this compound. For instance, a chiral amino acid or a derivative of a natural sugar could be elaborated through a series of chemical transformations to construct the target lactam while retaining the initial stereochemistry.

De Novo Asymmetric Synthesis Strategies (e.g., Chiral Auxiliary, Asymmetric Catalysis)

Chiral Auxiliary: This approach involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent stereoselective reaction, after which it is removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: This powerful strategy utilizes a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral lactams, asymmetric hydrogenation of an unsaturated precursor or an asymmetric C-H activation/functionalization could be employed. researchgate.netrsc.orgrsc.org Ruthenium-catalyzed asymmetric reductive amination of keto acids or esters has proven to be a broadly applicable method for synthesizing enantioenriched NH lactams. nih.gov

Enzymatic and Biocatalytic Transformations Towards Chiral Lactams

Enzymes are highly selective catalysts that can perform a wide range of chemical transformations with excellent enantioselectivity under mild conditions. chemistryworld.comnih.gov

Kinetic Resolution: In an enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of a racemic ester precursor to the target lactam.

Asymmetric Desymmetrization: An enzyme can selectively modify one of two prochiral groups in a symmetrical molecule, leading to a chiral product. A chemoenzymatic synthesis of both enantiomers of cis-6-(hydroxymethyl)pipecolic acid has been reported, starting from materials obtained from enzymatic desymmetrizations. nih.gov

Whole-Cell Biocatalysis: This approach utilizes whole microorganisms as catalysts, which can be advantageous as they contain the necessary enzymes and cofactors for a particular transformation. rsc.orgethz.ch For instance, recombinant microbial cells could be engineered to express enzymes capable of hydroxylating a precursor molecule at a specific position to create the chiral center found in this compound.

Ring-Closing Methodologies for this compound Formation

Several ring-closing methodologies are pivotal for the final cyclization step to form the this compound ring.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of piperidinone synthesis, this often translates to the use of environmentally benign solvents, catalysts, and reagents, as well as developing atom-economical reactions.

While specific green chemistry routes for this compound are not explicitly detailed in the literature, general green approaches to piperidone synthesis can be considered. nih.gov One such approach is the use of multicomponent reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR that yields 4-piperidones. wikipedia.org Although this specific reaction does not yield the 2-piperidone (B129406) scaffold directly, the underlying principle of MCRs could be adapted.

Another green strategy involves the use of biocatalysis. Enzymes can offer high selectivity and operate under mild, aqueous conditions. For instance, lipases can be used for the resolution of racemic piperidinones or their precursors. Transaminases have been employed in the asymmetric synthesis of piperidones through dynamic kinetic resolution, providing a green alternative to traditional chemical methods. nih.gov The application of such enzymatic methods could be explored for the enantioselective synthesis of chiral this compound.

The use of water as a solvent in organic reactions is a key aspect of green chemistry. nih.gov Where applicable, performing cyclization or other synthetic steps in water or other green solvents like ethanol (B145695) would significantly improve the environmental footprint of the synthesis. nih.gov

Table 2: Potential Green Chemistry Approaches

Green Chemistry PrincipleApplication to SynthesisPotential Benefits
Atom EconomyMulticomponent reactions to assemble the piperidinone core.Reduced waste, fewer synthetic steps.
Use of CatalysisBiocatalysis (e.g., transaminases, lipases) for stereoselective steps.High selectivity, mild conditions, reduced use of toxic reagents.
Benign SolventsUse of water, ethanol, or other green solvents.Reduced environmental impact, improved safety.

Chemical Reactivity and Transformations of 6 Hydroxymethyl 6 Methylpiperidin 2 One

Reactions at the Lactam Moiety

The lactam functionality within 6-(hydroxymethyl)-6-methylpiperidin-2-one is a key site for chemical transformations. The amide bond's inherent reactivity allows for nucleophilic attacks, reductions, and functionalization at the nitrogen atom.

Nucleophilic Acyl Substitution and Ring Opening Reactions

The cyclic amide (lactam) structure is susceptible to nucleophilic acyl substitution, which can lead to the opening of the piperidinone ring. This transformation is most commonly achieved through hydrolysis under either acidic or basic conditions.

Under acidic or basic catalysis, the lactam ring can be cleaved to yield the corresponding amino acid. For instance, the hydrolysis of ε-caprolactam, an unsubstituted six-membered lactam, is a well-established industrial process for producing 6-aminohexanoic acid, a precursor to Nylon-6. nih.gov This reaction proceeds by nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, followed by cleavage of the amide C-N bond.

By analogy, the hydrolysis of this compound is expected to produce 5-amino-5-(hydroxymethyl)hexanoic acid. This reaction would provide a synthetic route to a functionalized amino acid containing a quaternary, hydroxyl-bearing carbon center.

Reaction Reactant Conditions Product Reference
Lactam Hydrolysisε-CaprolactamAcidic or Basic6-Aminohexanoic acid nih.gov
Predicted Lactam HydrolysisThis compoundAcidic or Basic5-Amino-5-(hydroxymethyl)hexanoic acidN/A

More specialized ring-opening reactions have also been developed. For example, a nickel-catalyzed transamidation has been shown to open the ring of N-acyl lactams, demonstrating that the C-N bond can be cleaved under specific catalytic conditions to form new amide linkages.

Reduction and Oxidation Reactions of the Carbonyl Group

The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, converting the piperidin-2-one to the corresponding piperidine (B6355638). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of amides to amines with LiAlH₄ is a general and widely used reaction in organic synthesis. thaiscience.inforesearchgate.net

Research on the reduction of N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones with lithium aluminum hydride has shown that the expected fully reduced cyclic amines are major products, although in some cases, dimeric structures can also be formed. nih.gov Therefore, the reduction of this compound with a powerful hydride reagent is predicted to yield 6-(hydroxymethyl)-6-methylpiperidine.

Conversely, the oxidation of the lactam carbonyl group is not a common transformation and is generally difficult to achieve without cleaving the ring or affecting other parts of the molecule.

Reaction Reactant Class Reagent Product Class Reference
Lactam ReductionN-Alkyl-piperidin-2-onesLithium aluminum hydride (LiAlH₄)N-Alkyl-piperidines nih.gov
Predicted Lactam ReductionThis compoundLithium aluminum hydride (LiAlH₄)6-(Hydroxymethyl)-6-methylpiperidineN/A

N-Functionalization Strategies (e.g., N-Alkylation, N-Acylation)

The nitrogen atom of the lactam can be functionalized through alkylation or acylation, provided it is not already substituted. These reactions typically proceed by first deprotonating the N-H bond with a suitable base to form a nucleophilic lactamate anion, which then reacts with an electrophile.

N-Alkylation: The N-alkylation of piperidines and their derivatives is a common procedure. nih.govwikipedia.org For lactams, strong bases like sodium hydride (NaH) are often employed to generate the anion, which is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce the alkyl group. nih.gov

N-Acylation: N-acylation introduces an acyl group onto the lactam nitrogen. While direct acylation can be challenging, a milder and more efficient method involves the use of N-trimethylsilyl lactams. masterorganicchemistry.com The lactam is first silylated, and the resulting N-trimethylsilyl derivative reacts smoothly with acyl chlorides to yield the N-acylated product. masterorganicchemistry.com This approach avoids the harsh conditions that might be required for direct acylation. masterorganicchemistry.com Catalytic enantioselective N-acylation methods have also been developed for the kinetic resolution of racemic lactams. nih.govmdpi.com

Reaction Type General Substrate Typical Reagents General Product Reference
N-AlkylationLactam1. NaH; 2. Alkyl halide (R-X)N-Alkyl lactam nih.gov
N-AcylationLactam1. Trimethylsilyl chloride, base; 2. Acyl chloride (RCOCl)N-Acyl lactam masterorganicchemistry.com

Transformations of the Hydroxymethyl Substituent at C-6

The primary alcohol of the hydroxymethyl group at the C-6 position offers another handle for synthetic modifications. This group can undergo selective oxidation, esterification, and etherification, often with high chemoselectivity that preserves the lactam ring.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid using appropriate reagents and conditions.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a classic reagent for the selective oxidation of primary alcohols to aldehydes with high efficiency. nih.govresearchgate.netsigmaaldrich.comsolubilityofthings.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. nih.govresearchgate.net

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. However, for substrates with multiple sensitive functional groups, chemoselective methods are preferred. A convenient two-step, one-pot procedure using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with sodium hypochlorite (B82951) (NaOCl), followed by sodium chlorite (B76162) (NaClO₂), has been shown to be effective for a wide range of alcohols, including those on complex carbohydrate structures. acs.org This method is compatible with many sensitive functional groups. acs.org Importantly, methods for the chemoselective oxidation of alcohols in the presence of amines have been developed by conducting the reaction under acidic conditions, where the amine is protonated and thus deactivated towards the oxidant. youtube.com This principle is applicable here, as the lactam nitrogen is significantly less basic than a free amine and less susceptible to oxidation under these conditions.

Target Product General Substrate Reagent(s) Reference
AldehydePrimary AlcoholPyridinium chlorochromate (PCC) in CH₂Cl₂ nih.govresearchgate.net
Carboxylic AcidPrimary AlcoholTEMPO, NaOCl, then NaClO₂ acs.org

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group can be readily converted into an ester or an ether through standard synthetic protocols.

Esterification: The formation of an ester can be achieved by reacting the alcohol with a carboxylic acid (Fischer esterification), an acyl chloride, or a carboxylic anhydride. The chemoselective O-acylation of a hydroxyl group in the presence of a more nucleophilic amino group is a known challenge. youtube.com However, for lactams, the nitrogen is part of an amide system and is significantly less nucleophilic than a free amine. Furthermore, metal-catalyzed methods, for example using Cu(II), have been shown to promote the selective O-acylation of 1,2-amino alcohols in water. youtube.com Standard procedures using acyl chlorides in the presence of a non-nucleophilic base like pyridine (B92270) are expected to cleanly yield the corresponding ester of this compound.

Etherification: The Williamson ether synthesis is a widely used and robust method for preparing ethers. nih.govmdpi.combyjus.com This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. byjus.com This alkoxide then acts as a nucleophile, displacing a halide from a primary alkyl halide to form the ether. mdpi.com This method is expected to be applicable to this compound to generate a variety of ethers without affecting the lactam ring.

Transformation General Reagents Mechanism/Notes Reference
EsterificationAcyl chloride, PyridineNucleophilic acyl substitution youtube.com
Etherification1. NaH; 2. Alkyl halide (R-X)Williamson Ether Synthesis (Sₙ2) mdpi.combyjus.com

Table of Mentioned Chemical Compounds

Chemical Name
This compound
ε-Caprolactam
6-Aminohexanoic acid
5-Amino-5-(hydroxymethyl)hexanoic acid
Lithium aluminum hydride
6-(Hydroxymethyl)-6-methylpiperidine
Sodium hydride
Methyl iodide
Benzyl bromide
Trimethylsilyl chloride
Acyl chloride
Pyridinium chlorochromate (PCC)
Dichloromethane
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
Sodium hypochlorite
Sodium chlorite
Pyridine
Sodium borohydride
6-methylpiperidin-2-one
6-carboxy-6-methylpiperidin-2-one
6-formyl-6-methylpiperidin-2-one
3-(hydroxymethyl)-N-methylpiperidine
4-Amino-4-(hydroxymethyl)-1-piperidinecarboxylic acid phenylmethyl ester
2,2,6,6-Tetramethylpiperidine
6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones
2-Piperidinone (δ-Valerolactam)
5-Aminohexanoic acid
6-Amidino-2-aminohexanoic acid
2-keto-6-hydroxyhexanoic acid
L-6-hydroxynorleucine

Nucleophilic Substitution Reactions at the Hydroxymethyl Group

The primary hydroxyl group of this compound serves as a key site for functionalization through nucleophilic substitution reactions. These transformations typically involve the initial conversion of the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or halide, followed by displacement with various nucleophiles.

Common nucleophilic substitution reactions at the hydroxymethyl group include:

Halogenation: The hydroxyl group can be replaced by a halogen atom (Cl, Br, I) using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or the Appel reaction (PPh₃, CBr₄) can yield the corresponding 6-(halomethyl)-6-methylpiperidin-2-one derivatives. These halogenated intermediates are versatile precursors for further substitutions. While direct experimental data for the target molecule is not extensively published, the conversion of hydroxymethyl groups on related heterocyclic systems to halides is a well-established transformation ub.eduvanderbilt.edu.

Esterification: The hydroxymethyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides under appropriate catalytic conditions to form the corresponding esters. These reactions can be used to introduce a wide variety of functional groups and are often employed in the synthesis of prodrugs of related bioactive piperidine derivatives nih.gov.

Etherification: Formation of ethers from the hydroxymethyl group can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Alternatively, acid-catalyzed condensation with another alcohol can also lead to ether formation, although this is less common for primary alcohols prone to side reactions.

The reactivity of the hydroxymethyl group is influenced by the adjacent lactam ring. The stereoelectronic effects of the lactam functionality can impact the transition states of these substitution reactions.

Table 1: Examples of Nucleophilic Substitution Reactions on Hydroxymethyl Groups in Related Heterocyclic Systems

Starting Material AnalogueReagent(s)Product TypeReference
1-(2-Hydroxy-1-phenylethyl)-piperidin-2-ones-BuLi, MeIMethylated product organic-chemistry.org
cis- and trans-2,6-Dihydroxymethyl-N-methylpiperidineNot specifiedHalogen derivatives nih.gov
Hydroxymethyl-β-lactamMethanesulfonyl chloride, DBUBicyclic β-lactam nih.gov

This table presents reactions on analogous structures to infer the potential reactivity of the hydroxymethyl group in this compound.

Reactions Involving the Methyl Group and Other Positions on the Piperidinone Ring

The methyl group at the C6-position of this compound is generally less reactive than the hydroxymethyl group. However, under specific conditions, it can be functionalized. Research on related 6-methyl-2,3-dihydropyridinones has demonstrated that the 6-methyl group can be conveniently functionalized via alkylation and acylation reactions nih.gov. These transformations typically require the generation of a carbanion at the methyl group using a strong base, followed by reaction with an electrophile.

Functionalization reactions involving the methyl group and other positions on the piperidinone ring include:

Alkylation and Acylation of the Methyl Group: Deprotonation of the methyl group with a strong base like lithium diisopropylamide (LDA) or n-butyllithium can generate a nucleophilic species that can react with alkyl halides or acyl chlorides to introduce new substituents. This approach has been used to create more complex substituted piperidine frameworks nih.gov.

Reactions at the C5 Position: In related 2-substituted-6-methyl-2,3-dihydropyridinones, selective iodination at the C5 position has been achieved, enabling the installation of additional functional groups at this position nih.gov. This suggests that electrophilic substitution at the C5 position of this compound might be feasible under suitable conditions.

N-Alkylation/N-Acylation: The nitrogen atom of the lactam can be alkylated or acylated. In a study on 6-methyl-β-nitropyridin-2-ones, N-phenacylation was achieved after converting the pyridone to a methoxy (B1213986) derivative to prevent competitive O-alkylation nih.gov. This indicates that N-functionalization of this compound is a viable transformation pathway.

Table 2: Functionalization Reactions on the Methyl Group and Piperidinone Ring of Related Compounds

Starting Material AnalogueReagent(s)Position of ReactionProduct TypeReference
Chiral 2-substituted-6-methyl-2,3-dihydropyridinoneStrong base, Alkyl/Acyl halide6-Methyl groupAlkylated/Acylated product nih.gov
Chiral 2-substituted-6-methyl-2,3-dihydropyridinoneNot specifiedC5Iodinated product nih.gov
4,6-Dimethyl-2-methoxy-5-nitropyridineBromoketonesNitrogenN-Phenacylated product nih.gov

This table showcases reactions on analogous structures to infer the potential reactivity of the methyl group and other positions in this compound.

Mechanistic Investigations of Key Chemical Transformations of this compound

Detailed mechanistic studies specifically on the transformations of this compound are not extensively documented in the literature. However, the mechanisms of reactions involving its constituent functional groups in related systems have been investigated, providing insights into its likely reactive pathways.

Mechanism of Nucleophilic Substitution at the Hydroxymethyl Group: The nucleophilic substitution at the primary hydroxyl group, after conversion to a better leaving group, is expected to proceed primarily through an SN2 mechanism. This would result in an inversion of configuration if the carbon atom were chiral. For this compound, the carbon bearing the hydroxymethyl and methyl groups is a quaternary center, so stereochemical inversion at this center is not a factor in this specific transformation. The reaction rate and outcome can be influenced by steric hindrance around the reaction center and the nature of the nucleophile and solvent nih.govresearchgate.net.

Mechanism of Reactions at the Lactam Ring: The reactivity of the lactam ring itself is a critical aspect. The hydrolysis of β-lactams, for instance, is known to be subject to acid and base catalysis, and in some cases, intramolecular catalysis by neighboring functional groups researchgate.net. While this compound is a δ-lactam and thus more stable than a β-lactam, similar catalytic principles would apply to its ring-opening reactions. The amide bond of the lactam can undergo tautomerization to the lactim form, which can influence its reactivity profile wikipedia.org.

Mechanisms of Side-Chain Functionalization: The functionalization of the methyl group via deprotonation involves the formation of a carbanion. The stability and reactivity of this intermediate are influenced by the electronic properties of the piperidinone ring. Mechanistic studies on C-H activation in related systems often involve organometallic intermediates, particularly with palladium or copper catalysts, to facilitate the functionalization of otherwise unreactive C-H bonds nih.govnih.gov.

Further mechanistic studies, potentially employing computational modeling and kinetic analysis, would be beneficial to fully elucidate the reaction pathways and optimize the synthetic utility of this compound.

Applications of 6 Hydroxymethyl 6 Methylpiperidin 2 One in Advanced Organic Synthesis

Role as a Chiral Building Block in Natural Product Total Synthesis

There is no available scientific literature that documents the use of 6-(hydroxymethyl)-6-methylpiperidin-2-one as a chiral building block in the total synthesis of natural products. Research in this field often highlights related but structurally distinct molecules. For instance, significant work has been published on enantiopure 6-substituted piperidin-2-ones, such as (S)-(+)-coniine synthesis, which utilizes 6-alkyl- or 6-arylpiperidin-2-ones generated via ring-closing metathesis. researchgate.net Similarly, compounds like (R)-6-(hydroxymethyl)piperidin-2-one are recognized as valuable intermediates for antitumor agents and pipecolic acid derivatives. researchgate.net However, the combined presence of both a hydroxymethyl and a methyl group at the C6 position of the piperidin-2-one ring is not described in the context of natural product synthesis.

Intermediate in the Synthesis of Complex Heterocyclic Systems and Alkaloid Structures

The investigation found no evidence of this compound serving as a documented intermediate in the synthesis of complex heterocyclic systems or specific alkaloid structures. The synthesis of piperidine (B6355638) alkaloids is a well-established field, often employing versatile intermediates like dihydropyridones to construct the core ring system of alkaloids such as (-)-cassine and (-)-spectaline. researchgate.netrsc.org Other approaches involve the functionalization of existing piperidine rings or the cyclization of amino acid derivatives. whiterose.ac.uknih.gov None of the reviewed synthetic pathways for creating complex piperidine-based heterocycles or alkaloids feature the target compound as a starting material or key intermediate.

Development of Novel Chemical Entities through Derivatization

Theoretical and Computational Studies of 6 Hydroxymethyl 6 Methylpiperidin 2 One

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of the six-membered piperidin-2-one ring is a key determinant of its physical and chemical properties. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them.

For 6-(hydroxymethyl)-6-methylpiperidin-2-one, the piperidinone ring is expected to adopt chair and boat conformations, with the chair forms being significantly more stable. The presence of substituents at the C6 position—a methyl group and a hydroxymethyl group—leads to several possible stereoisomers and conformational isomers.

Key aspects of the conformational analysis would include:

Ring Pucker Analysis: The piperidin-2-one ring can exist in various non-planar conformations. The primary low-energy conformations are typically chair forms. However, twist-boat conformations can act as transition states or intermediates in conformational interconversions.

Axial vs. Equatorial Orientation: The methyl and hydroxymethyl groups at the C6 position can be oriented in either axial or equatorial positions. Due to steric hindrance, the conformation where the bulkier hydroxymethyl group occupies the equatorial position is generally more stable. This minimizes 1,3-diaxial interactions. youtube.com

Intramolecular Hydrogen Bonding: A significant feature of this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl group of the hydroxymethyl substituent and the carbonyl oxygen of the lactam. This interaction can stabilize certain conformations, potentially favoring an axial orientation of the hydroxymethyl group under specific conditions, which might otherwise be less favorable. nih.gov

Energy Landscape: Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations, can be used to map the potential energy surface of the molecule. This landscape reveals the relative energies of different conformers and the energy barriers for conversion between them. For instance, molecular mechanics calculations using force fields like COSMIC have been successful in predicting conformer energies in substituted piperidines. nih.gov

Table 1: Hypothetical Relative Energies of Conformers for this compound

ConformerHydroxymethyl Group OrientationMethyl Group OrientationRelative Energy (kcal/mol)Notes
Chair 1 EquatorialAxial0.00Most stable conformation expected.
Chair 2 AxialEquatorial1.5 - 2.5Higher energy due to steric strain.
Twist-Boat --5.0 - 7.0Likely a transition state.

Note: These values are illustrative and would need to be confirmed by specific calculations.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can provide a detailed picture of the electron distribution and identify sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. taylorandfrancis.comwikipedia.org For this compound, the HOMO is likely to be localized on the nitrogen atom and the carbonyl oxygen, indicating these as potential sites for electrophilic attack. The LUMO is expected to be centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. libretexts.orglibretexts.org

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are attractive to electrophiles. For this molecule, the carbonyl oxygen would show a strong negative potential. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal important details about bonding and orbital interactions. For instance, it can quantify the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n -> π* interaction), which is characteristic of amides and contributes to the planarity and stability of the lactam ring.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value/DescriptionSignificance
HOMO Energy -6.5 to -7.5 eVIndicates electron-donating ability.
LUMO Energy 1.0 to 2.0 eVIndicates electron-accepting ability.
HOMO-LUMO Gap 7.5 to 9.5 eVRelates to chemical reactivity and stability.
Dipole Moment 3.0 to 4.5 DReflects the overall polarity of the molecule.

Note: These values are hypothetical and would be determined through quantum chemical calculations.

Prediction of Spectroscopic Parameters from Quantum Chemical Calculations

Quantum chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and for interpreting experimental spectra.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework. mdpi.comnih.gov Calculations can help assign peaks in experimental spectra and can be sensitive to conformational changes. For example, the chemical shift of the proton in the hydroxymethyl group would be highly dependent on its involvement in hydrogen bonding.

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed to predict the IR spectrum. nih.gov The calculated spectrum can be compared with experimental data to confirm the presence of key functional groups. For this compound, the C=O stretching frequency of the lactam and the O-H stretching frequency of the hydroxyl group would be prominent and their positions would be influenced by hydrogen bonding.

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectra can also be computationally predicted, providing complementary vibrational information. nih.gov

Table 3: Predicted Key Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value RangeNotes
¹³C NMR Carbonyl Carbon (C=O)170 - 180 ppmTypical for a lactam carbonyl.
¹H NMR N-H Proton6.0 - 7.5 ppmBroad signal, position depends on solvent.
IR Spectroscopy C=O Stretch1640 - 1680 cm⁻¹Lower frequency if involved in H-bonding.
IR Spectroscopy O-H Stretch3200 - 3500 cm⁻¹Broad due to hydrogen bonding.

Note: These are typical ranges and would be refined by specific calculations.

Computational Modeling of Reaction Mechanisms and Transition States for Syntheses and Transformations

Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions, including the identification of intermediates and transition states. This is valuable for optimizing reaction conditions and understanding reaction outcomes.

Synthesis: The synthesis of this compound could involve several steps, such as the cyclization of an amino acid derivative. researchgate.net Computational modeling could be used to study the mechanism of the key ring-forming step, for example, by locating the transition state for the intramolecular amide bond formation. This can help in understanding the factors that control the reaction rate and yield. organic-chemistry.org

Transformations: The reactivity of the molecule can also be explored. For example, the mechanism of hydrolysis of the lactam ring under acidic or basic conditions could be modeled. This would involve calculating the energy profile for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon, followed by ring opening. The role of the hydroxymethyl group in potentially directing or participating in reactions could also be investigated.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the chemical structure of molecules with their physical properties. mdpi.comresearchgate.net For a class of related piperidinone derivatives, a QSPR model could be developed to predict properties without the need for experimental measurements for every new compound.

Descriptors: A wide range of molecular descriptors would be calculated for a series of piperidinone derivatives. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). rsc.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create a mathematical equation that links a set of descriptors to a specific physical property (e.g., melting point, boiling point, solubility in a given solvent).

Applications: A validated QSPR model could then be used to predict the physical properties of this compound and other new, unsynthesized derivatives. This can be particularly useful in the early stages of chemical process development or material design. It is important to note that this section explicitly excludes any correlation with biological activity or safety.

Future Research Directions and Unexplored Avenues for 6 Hydroxymethyl 6 Methylpiperidin 2 One

Development of Novel and Efficient Synthetic Routes

The synthesis of polysubstituted piperidines, particularly those with quaternary centers, remains a significant challenge in organic chemistry. mdma.ch Future research should focus on establishing stereocontrolled and efficient synthetic pathways to 6-(hydroxymethyl)-6-methylpiperidin-2-one. Drawing from established methodologies for related structures, several promising approaches can be envisioned.

One potential strategy involves the functionalization of readily accessible chiral 2-substituted-6-methyl-2,3-dihydropyridinones. rsc.org These intermediates, which can be prepared through asymmetric vinylogous Mannich reactions, offer a platform for the introduction of a hydroxymethyl group at the C6-methyl position via selective oxidation or other functional group manipulations. rsc.org

Another avenue lies in the application of multi-component reactions (MCRs), which allow for the rapid assembly of complex molecular architectures from simple starting materials. researchgate.netresearchgate.net The Petrenko-Kritschenko piperidone synthesis, a classic MCR, could potentially be adapted to incorporate precursors that would ultimately yield the desired 6,6-disubstituted pattern. wikipedia.org

Furthermore, intramolecular cyclization strategies, such as the intramolecular Mannich reaction, have proven powerful for the stereoselective synthesis of polysubstituted piperidones. mdma.ch A carefully designed acyclic precursor containing the necessary functionalities could be cyclized to form the target lactam.

A summary of potential synthetic strategies is presented in the interactive table below.

Synthetic Strategy Key Features Potential Advantages Relevant Precursors/Reactions
Functionalization of Dihydropyridinone Utilizes a pre-formed chiral piperidine (B6355638) precursor.High stereocontrol, modular approach.Asymmetric vinylogous Mannich reaction, selective oxidation of the 6-methyl group. rsc.org
Multi-Component Reactions (MCRs) Convergent synthesis from simple starting materials.Atom economy, operational simplicity.Adaptation of Petrenko-Kritschenko synthesis with functionalized precursors. researchgate.netwikipedia.org
Intramolecular Cyclization Stereoselective ring formation from an acyclic precursor.High degree of stereochemical control.Intramolecular Mannich reaction of a suitably designed d-amino-β-ketoester. mdma.ch

Exploration of Unconventional Reactivity Profiles

The unique substitution pattern of this compound suggests the potential for novel reactivity. The lactam ring itself is a key functional group, and its reactivity can be modulated by the adjacent substituents. For instance, studies on other substituted β-lactams have shown that the nature of the substituents can significantly influence the stability and reactivity of the amide bond. biorxiv.orgrsc.orgtandfonline.com

Future research could explore the following:

Influence of the C6-Substituents: Investigating how the geminal methyl and hydroxymethyl groups affect the planarity and reactivity of the lactam amide bond. The steric hindrance and electronic effects of these groups could lead to unusual reactivity compared to simpler piperidinones.

Derivatization of the Hydroxymethyl Group: The primary alcohol functionality provides a handle for further chemical modifications. This could include oxidation to the corresponding aldehyde or carboxylic acid, or conversion to other functional groups, thereby expanding the chemical space accessible from this scaffold.

Ring-Opening Reactions: Systematic studies on the hydrolytic stability and ring-opening reactions of this lactam under various conditions (acidic, basic, enzymatic) would provide fundamental data on its chemical properties and potential as a synthetic intermediate.

Conformationally-Driven Reactivity: While not a bridged lactam, exploring whether specific derivatizations could introduce conformational constraints might lead to "twisted amide" characteristics, which are known to exhibit unconventional reactivity. nih.gov

Advanced Applications in Catalysis and Materials Science

The piperidine scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. nih.govajchem-a.comsemanticscholar.org Consequently, this compound, as a chiral, functionalized building block, holds potential for applications beyond traditional organic synthesis.

Asymmetric Catalysis: The chiral nature of the molecule suggests its potential use as a ligand for asymmetric metal catalysis or as an organocatalyst. The hydroxymethyl group can serve as a coordination site for a metal center, while the piperidine ring provides a defined chiral environment. Piperidine derivatives have been successfully employed as catalysts in various organic transformations. nih.govmdpi.com

Materials Science: Polyamides are a major class of polymers, and lactams like 2-piperidinone (δ-valerolactam) are monomers for their synthesis. wikipedia.org The functional groups on this compound could be exploited to create novel functional polymers with tailored properties, such as altered thermal stability, solubility, or the ability to be further modified.

Scaffold for Drug Discovery: The molecule itself could serve as a starting point for the development of new therapeutic agents. The piperidine core is present in numerous approved drugs, and the specific substitution pattern of this compound could lead to novel interactions with biological targets. ajchem-a.comacs.org

The table below outlines potential applications based on the known utility of similar piperidine structures.

Potential Application Area Rationale Examples from Related Compounds
Asymmetric Catalysis Chiral scaffold with a coordinating hydroxymethyl group.Piperidine-based catalysts for various organic reactions. nih.govmdpi.com
Functional Polymers Lactam monomer with pendant functional groups.Polymerization of δ-valerolactam to form nylon 5. wikipedia.org
Medicinal Chemistry Privileged piperidine scaffold for drug design.Donepezil and other piperidine-containing drugs. semanticscholar.orgacs.org

Integration with Flow Chemistry and Automated Synthesis Paradigms

Modern chemical synthesis is increasingly benefiting from the adoption of flow chemistry and automation. youtube.com These technologies offer enhanced control over reaction parameters, improved safety, and the ability to rapidly generate libraries of compounds.

Future research on this compound should embrace these modern techniques. The synthesis of substituted piperidines has already been successfully demonstrated using flow electrochemistry, highlighting the potential for developing continuous and scalable synthetic processes. nih.govnih.gov

The development of a robust synthetic route to the target compound could be followed by its adaptation to a flow chemistry platform. This would enable:

Efficient Optimization: Rapid screening of reaction conditions (temperature, pressure, catalysts, residence time) to maximize yield and selectivity.

Library Synthesis: Coupling the flow synthesis of the core scaffold with subsequent automated derivatization of the hydroxymethyl group to quickly generate a library of related compounds for biological screening.

Improved Safety and Scalability: Flow reactors offer better heat and mass transfer, making exothermic or hazardous reactions safer to handle and easier to scale up compared to traditional batch processes. youtube.com

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure, conformation, and reaction mechanisms is paramount for the rational design of synthetic routes and applications. Future studies on this compound should leverage a combination of advanced spectroscopic and computational methods.

Spectroscopic Analysis: Comprehensive characterization using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy will be essential to unambiguously determine the relative and absolute stereochemistry of the compound and its derivatives. rsc.org Techniques like NOESY can provide insights into the preferred conformation of the piperidine ring in solution.

Computational Chemistry: Density Functional Theory (DFT) and other high-level ab initio methods have become powerful tools for investigating reaction mechanisms, predicting thermochemistry, and understanding the origins of stereoselectivity in reactions involving lactams and piperidines. biorxiv.orgrsc.orgtandfonline.comacs.org Computational studies could be employed to:

Model the proposed synthetic pathways to identify the most energetically favorable routes.

Investigate the conformational landscape of the molecule and how it influences reactivity.

Predict spectroscopic properties to aid in experimental characterization.

Explore the potential interactions of the molecule with biological targets or as a catalyst.

By integrating these advanced analytical and computational tools, a much deeper and more predictive understanding of the chemistry of this compound can be achieved, paving the way for its rational application in various scientific fields.

Q & A

Q. What are the recommended synthetic routes for 6-(hydroxymethyl)-6-methylpiperidin-2-one, and how can reaction conditions be optimized?

Answer: The synthesis of this compound can be approached via cyclization reactions using acidic catalysts. For example:

  • Step 1: Start with a ketone precursor (e.g., 6-methyl-5-hepten-2-one) and introduce hydroxyl groups via oxidation or hydroxylation.
  • Step 2: Cyclize the intermediate using boron trifluoride diethyl etherate (BF₃·Et₂O) at controlled temperatures (40–60°C) to form the piperidin-2-one ring .
  • Optimization: Vary catalyst concentration (e.g., 0.1–1.0 equiv. BF₃) and reaction time (2–6 hours). Monitor progress via TLC or GC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the hydroxymethyl group (-CH₂OH) will show distinct splitting patterns in ¹H NMR (δ 3.5–4.0 ppm) .
  • X-ray Crystallography: For absolute configuration, grow single crystals (e.g., via slow evaporation in ethanol) and analyze using ORTEP-III software to generate thermal ellipsoid plots .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the key considerations for purifying this compound, and which chromatographic methods are preferred?

Answer:

  • Liquid-Liquid Extraction: Separate polar impurities using water and dichloromethane.
  • Column Chromatography: Use silica gel with a gradient eluent (e.g., 30–70% ethyl acetate in hexane). Monitor fractions via TLC (Rf ~0.3–0.5) .
  • Recrystallization: Optimize solvent choice (e.g., ethanol/water mixtures) to enhance purity and yield .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's stability under varying pH and temperature conditions?

Answer:

  • Experimental Design:
    • Prepare buffered solutions (pH 2–12) using HCl/NaOH and incubate the compound at 25°C, 40°C, and 60°C.
    • Sample aliquots at intervals (0, 24, 48 hours) and analyze via HPLC (C18 column, UV detection at 210 nm).
    • Data Interpretation: Plot degradation kinetics (zero/first-order models). Identify degradation products via LC-MS .
  • Advanced Tip: Use Arrhenius equation to predict shelf-life under accelerated conditions .

Q. What strategies are recommended for resolving contradictions in experimental data, such as discrepancies in spectroscopic results?

Answer:

  • Cross-Validation: Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).
  • Repeat Experiments: Ensure reproducibility by varying solvents (e.g., DMSO vs. CDCl₃) and equipment calibration.
  • Collaborative Analysis: Share raw data (e.g., crystallographic .cif files) with peers for independent verification .

Q. How can computational methods like Density Functional Theory (DFT) be integrated with experimental data to study the compound's reactivity?

Answer:

  • Mechanistic Studies:
    • Use Gaussian or ORCA software to calculate transition states for cyclization reactions. Compare activation energies with experimental yields.
    • Solvent Effects: Simulate solvation models (e.g., PCM for water) to predict reaction pathways .
  • Spectroscopic Predictions: Match computed IR/NMR spectra with experimental data to validate intermediate structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.